Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Hydrochloric acid or sodium hydroxide in water at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-oxo-6,7-dihydro-1,2-benzoxazole-3-carboxylate.
Reduction: Formation of 4-amino-6,7-dihydro-1,2-benzoxazole-3-carboxylate.
Substitution: Formation of 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Similar in structure but with a quinolone ring instead of a benzoxazole ring.
Indole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities
Uniqueness
Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO4 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h4,12H,2-3,5H2,1H3 |
InChI Key |
OPUYIQZJYZKSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=CCC2)O |
Origin of Product |
United States |
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